Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-
Description
Chemical Structure and Properties Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-N-(1-phenylethyl), commonly known as Sirtinol, is a synthetic organic compound with the molecular formula C₂₆H₂₂N₂O₂ and a molecular weight of 394.47 g/mol . Its structure comprises a benzamide core substituted with a 2-hydroxy-naphthalenyl methylene group and an N-(1-phenylethyl) side chain (Fig. 1). This hybrid aromatic system contributes to its unique physicochemical properties, including:
- Appearance: Pale yellow to yellow crystalline solid .
- Solubility: Soluble in DMSO (23 mg/mL, 58.3 mM) but insoluble in water and ethanol .
- Stability: Requires storage at -20°C in dark, dry conditions to prevent degradation .
Biological Activity Sirtinol is a selective inhibitor of sirtuin enzymes, specifically SIRT1 and SIRT2, with reported IC₅₀ values of 131 μM and 38 μM, respectively . It also exhibits activity against yeast Sir2 (ySir2) with an IC₅₀ of 48 μM . These enzymes are NAD⁺-dependent deacetylases involved in epigenetic regulation, aging, and metabolic pathways, making Sirtinol a tool compound for studying sirtuin-related diseases like cancer and neurodegeneration .
Properties
CAS No. |
106910-71-8 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C18H14N2O2/c19-18(22)14-7-3-4-8-16(14)20-11-15-13-6-2-1-5-12(13)9-10-17(15)21/h1-11,21H,(H2,19,22) |
InChI Key |
ACZOPDXPANCKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Schiff Base Condensation via Acid-Catalyzed Reactions
The most direct route to synthesize Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- involves a Schiff base condensation between 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide under acidic conditions. This method leverages the nucleophilic attack of the primary amine on the aldehyde carbonyl, followed by dehydration to form the imine bond.
In a representative procedure, equimolar quantities of 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide are dissolved in ethanol, with catalytic acetic acid (5–10 mol%) added to protonate the carbonyl oxygen, enhancing electrophilicity . The mixture is refluxed for 4–6 hours, yielding the target compound as a crystalline solid after cooling and filtration. Purification via recrystallization from ethanol or dimethylformamide (DMF) affords the product in yields of 70–85% . Spectral characterization (IR, NMR) confirms the presence of the imine linkage ( 8.3–8.5 ppm for CH=N) and the hydroxyl group ( 12.1 ppm for -OH) .
Key Advantages :
-
High atom economy and straightforward workup.
-
Compatibility with green solvents like ethanol.
Catalyst-Free Synthesis in Aqueous Media
Recent advancements prioritize eliminating catalysts to reduce costs and environmental impact. A catalyst-free protocol involves refluxing 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide in aqueous ethanol (1:1 v/v) for 3–5 hours . The absence of acid catalysts necessitates longer reaction times but avoids purification challenges associated with residual catalysts. Yields remain comparable (65–75%), with the hydroxyl group of the naphthalene moiety participating in intramolecular hydrogen bonding, stabilizing the imine product .
Experimental Optimization :
-
Solvent Selection : Ethanol-water mixtures enhance reactant solubility while minimizing side reactions.
-
Temperature Control : Reflux at 80°C ensures rapid imine formation without degrading heat-sensitive groups .
Microwave-Assisted Synthesis for Enhanced Kinetics
Microwave irradiation significantly accelerates the condensation reaction, reducing processing times from hours to minutes. In a reported procedure, 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide are irradiated at 100°C for 15–20 minutes in ethanol, achieving yields exceeding 90% . The localized heating promotes efficient energy transfer, favoring imine formation over side products like hemiaminals.
Critical Parameters :
-
Power Settings : 300–500 W optimal for uniform heating.
-
Solvent Dielectric Properties : Ethanol’s moderate dielectric constant ensures effective microwave absorption .
Mechanochemical Synthesis via Grinding
Solid-state mechanochemical methods offer a solvent-free alternative, ideal for industrial scalability. Equimolar reactants are ground in a ball mill at 30 Hz for 30–45 minutes, with minimal ethanol added as a liquid-assisted grinding (LAG) agent. This approach achieves yields of 80–85% while eliminating solvent waste .
Advantages :
-
Negligible environmental footprint.
-
Compatibility with continuous manufacturing processes.
Comparative Analysis of Synthetic Methods
The table below summarizes key methodologies, highlighting reaction conditions, yields, and sustainability metrics:
| Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Green Metrics (E-factor*) |
|---|---|---|---|---|---|---|
| Acid-Catalyzed Condensation | Acetic acid | Ethanol | 80 | 4–6 | 70–85 | 8.2 |
| Catalyst-Free | None | Ethanol/H2O | 80 | 3–5 | 65–75 | 5.1 |
| Microwave-Assisted | None | Ethanol | 100 | 0.25–0.33 | 90–92 | 4.8 |
| Mechanochemical | None | Solvent-free | Ambient | 0.5–0.75 | 80–85 | 1.2 |
*E-factor = (Mass of waste)/(Mass of product); lower values indicate greener processes .
Mechanistic Insights and Side-Reaction Mitigation
The condensation proceeds via a two-step mechanism: (1) nucleophilic attack of the amine on the aldehyde, forming a hemiaminal intermediate, and (2) acid-catalyzed dehydration to the imine. Competing side reactions include:
-
Oxidation of the Aldehyde : Mitigated by inert atmospheres (N/Ar).
-
Schiff Base Hydrolysis : Minimized by anhydrous conditions or rapid workup .
Spectroscopic monitoring (FTIR, NMR) identifies intermediates, enabling real-time optimization .
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors outperform batch methods by ensuring consistent mixing and temperature control. A pilot study demonstrated 95% conversion in 10 minutes using a tubular reactor with immobilized acid catalysts . Challenges include catalyst deactivation and product crystallization, addressed via periodic catalyst regeneration and anti-solvent precipitation.
Chemical Reactions Analysis
Types of Reactions
2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The applications of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- can be categorized into several key areas:
Medicinal Chemistry
- Drug Development : The compound is being explored for its therapeutic potential due to its ability to interact with biological targets. It has shown promise as a selective inhibitor of sirtuin deacetylases, which are implicated in various diseases including cancer and neurodegenerative disorders .
- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties, showing effective inhibition against various cancer cell lines .
Coordination Chemistry
- Metal Complex Formation : Benzamide derivatives are utilized as ligands in coordination chemistry. They can form stable complexes with metal ions, which are crucial for developing catalysts and sensors .
- Antimicrobial Properties : Investigations have revealed that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential use in developing new antibiotics .
- Cell Signaling : The compound has been studied for its role in cell signaling pathways, particularly its effects on sirtuins which are involved in cellular regulation and metabolism .
Comparative Analysis with Related Compounds
A comparison table illustrates the unique features of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- alongside similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzamide | C7H7NO | Simple structure; lacks naphthalene moiety |
| 4-Hydroxybenzamide | C7H8N2O3 | Contains hydroxyl group but lacks naphthalene |
| N-(1-Naphthyl)benzamide | C13H11NO | Contains naphthalene but lacks hydroxyl functionality |
| Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- | C15H13N1O2 | Unique combination of naphthalene and hydroxyl functionalities enhancing biological activity |
Case Studies
Several studies have documented the efficacy of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-:
- Anticancer Efficacy : In vitro studies demonstrated that this compound significantly decreased the viability of prostate cancer cells (PCa) and HEK293T cells, indicating its potential as an anticancer agent .
- Sirtuin Inhibition : The compound was shown to selectively inhibit SIRT deacetylases at varying IC50 values (38 µM for SIRT2), suggesting a targeted approach for therapeutic interventions in metabolic disorders .
Mechanism of Action
The mechanism of action of 2-(((2-Hydroxynaphthalen-1-yl)methylene)amino)benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with various biological targets, leading to potential therapeutic effects. The compound’s ability to chelate metal ions also plays a role in its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues in the Sirtuin Inhibitor Class
Notes:
Functional Comparisons
- Selectivity: Sirtinol shows moderate selectivity for SIRT2 over SIRT1 (IC₅₀ ratio ~3.4:1), whereas AGK2 is highly SIRT2-selective (IC₅₀ = 3.5 μM) .
- Solubility Limitations: Unlike Cambinol, which is soluble in ethanol, Sirtinol’s insolubility in ethanol restricts formulation options .
- Biological Applications: Sirtinol’s dual SIRT1/SIRT2 inhibition makes it broader in scope than Splitomicin (yeast-specific) but less potent than AGK2 for SIRT2-focused studies .
Research Findings and Implications
Key Advantages of Sirtinol
Biological Activity
Benzamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- is characterized by the presence of a naphthalene moiety and an amine functional group. This unique structure contributes to its biological activity.
Research indicates that this compound may interact with various biological targets, influencing several pathways:
- Inhibition of Enzymatic Activity : Some studies suggest that benzamide derivatives can inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, potentially influencing neurotransmitter systems.
Biological Activity
The biological activities of Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]- have been studied in various contexts:
- Anticancer Activity : Preliminary investigations indicate that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has shown promise in inhibiting the growth of breast cancer cells through apoptosis induction.
- Anti-inflammatory Effects : The compound may also reduce inflammatory markers in vitro, suggesting a potential role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Anticancer Efficacy :
- Anti-inflammatory Properties :
- Neuroprotective Effects :
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the recommended synthetic routes for synthesizing Sirtinol, and how can purity be optimized?
Answer:
Sirtinol is synthesized via a Schiff base condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-aminobenzamide derivatives, followed by purification using column chromatography . Key steps include:
- Reagent Ratios : Maintain a 1:1 molar ratio of aldehyde to amine to minimize side products.
- Solvent Selection : Use anhydrous ethanol or methanol under nitrogen to prevent hydrolysis.
- Purification : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity .
- Characterization : Confirm structure via (δ 8.5–9.0 ppm for imine protons) and high-resolution mass spectrometry (HRMS, m/z 394.47 [M+H]) .
Basic Question: How should researchers optimize solubility for in vitro assays involving Sirtinol?
Answer:
Sirtinol is sparingly soluble in aqueous buffers but dissolves in DMSO (23 mg/mL, 58.3 mM) . For biological assays:
- Stock Preparation : Prepare 10 mM stock in DMSO, aliquot, and store at -20°C to avoid freeze-thaw degradation.
- Working Concentrations : Dilute in culture media to ≤0.1% DMSO to prevent cellular toxicity.
- Solubility Testing : Use dynamic light scattering (DLS) to confirm absence of aggregates at experimental concentrations .
Advanced Question: How can researchers resolve contradictory reports on Sirtinol’s inhibitory activity (e.g., IC50_{50}50 variability)?
Answer:
Discrepancies in IC values (e.g., 38 μM for SIRT2 vs. 131 μM for SIRT1 ) may arise from assay conditions:
- Enzyme Source : Use recombinant human SIRT1/2 (vs. bacterial/fungal orthologs) to ensure relevance.
- Substrate Differences : Compare activity across substrates (e.g., acetylated p53 vs. α-tubulin) .
- Orthogonal Assays : Validate results using fluorescence-based (Fluor de Lys) and radioactive (-acetyl-lysine) assays .
Advanced Question: What experimental strategies can confirm Sirtinol’s specificity for SIRT1/2 over other deacetylases?
Answer:
- Kinase Profiling : Screen against a panel of HDACs (e.g., HDAC1–11) using fluorogenic substrates.
- CRISPR Knockout Models : Compare Sirtinol effects in wild-type vs. SIRT1/2-KO cell lines .
- Proteomic Analysis : Perform SILAC-based mass spectrometry to identify off-target acetylation changes .
Advanced Question: How should stability studies be designed for Sirtinol in long-term cell culture experiments?
Answer:
- Storage Conditions : Store lyophilized powder at -20°C in desiccated, light-protected vials (stable for 4 years) .
- In-Solution Stability : Monitor degradation via LC-MS over 48 hours in culture media (pH 7.4, 37°C).
- Metabolite Identification : Use UPLC-QTOF to detect oxidation products (e.g., naphthoquinone derivatives) .
Basic Question: What analytical techniques are critical for characterizing Sirtinol’s structure and purity?
Answer:
- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm >98% purity .
- Spectroscopy : for imine (C=N) and naphthol (O-H) functional groups .
- Crystallography : Single-crystal X-ray diffraction to resolve tautomeric forms (enol vs. keto) .
Advanced Question: How can researchers address low bioavailability of Sirtinol in in vivo models?
Answer:
- Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance plasma half-life .
- Prodrug Design : Synthesize phosphate esters at the 2-hydroxy group to improve aqueous solubility .
- Pharmacokinetic Profiling : Conduct LC-MS/MS analysis of plasma/tissue samples post-administration .
Advanced Question: What methods are recommended for assessing Sirtinol’s cytotoxicity in primary cells?
Answer:
- Dose-Response Curves : Use MTT/WST-1 assays (0–100 μM range, 24–72 hrs) in fibroblasts or PBMCs.
- Apoptosis Markers : Quantify caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) .
- Cell Cycle Analysis : Perform flow cytometry with propidium iodide staining .
Basic Question: How can researchers validate Sirtinol’s mechanism in modulating cellular acetylation?
Answer:
- Western Blotting : Probe for acetylated targets (e.g., p53 K382, α-tubulin K40) .
- Immunofluorescence : Visualize nuclear vs. cytoplasmic acetylation changes in treated cells .
- Rescue Experiments : Co-treat with nicotinamide (NAD precursor) to reverse deacetylation .
Advanced Question: What computational tools can predict Sirtinol’s binding interactions with SIRT1/2?
Answer:
- Docking Studies : Use AutoDock Vina with SIRT2 crystal structure (PDB: 3ZGO) to map hydrogen bonds with His187 and Asp298 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the inhibitor-enzyme complex .
- QSAR Modeling : Develop models to optimize substituents for improved potency (e.g., electron-withdrawing groups on the benzamide ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
